2-Nonanone (CAS: 821-55-6), a nine-carbon methyl ketone, is a versatile liquid compound primarily procured for its distinct physicochemical properties in solvent extraction, controlled-release agricultural formulations, and flavor chemistry. Characterized by a boiling point of approximately 195 °C, a flash point of 76 °C, and a low aqueous solubility of 0.5 g/L, it offers a highly stable, moderately volatile profile. In industrial procurement, 2-nonanone is frequently selected over shorter-chain ketones due to its superior safety profile and lower water miscibility, and over longer-chain homologs due to its higher vapor pressure and faster release kinetics [1]. These baseline attributes make it a critical material for hydrometallurgical solvent extraction, vapor-phase antifungal treatments, and precise dairy flavor reconstitution.
Substituting 2-nonanone with adjacent methyl ketones, such as 2-octanone or 2-undecanone, introduces severe process and formulation incompatibilities. In hydrometallurgical extraction, replacing 2-nonanone with lighter ketones like methyl isobutyl ketone (MIBK) drastically lowers the flash point and increases aqueous solubility, leading to hazardous operating conditions and costly solvent loss[1]. Conversely, substituting with heavier homologs like 2-tridecanone in agricultural or fumigant formulations results in a heavily retarded release profile, cutting vapor-phase emission rates by over 50% due to increased lipid matrix affinity [2]. In flavor chemistry, substituting 2-nonanone with 2-octanone shifts the odor detection threshold to extreme levels (e.g., ~3 parts per trillion), rendering formulations highly susceptible to sensory overpowering and batch-to-batch reproducibility failures [3].
In the extraction of precious metals such as Au(III) and Se(IV) from hydrochloric acid media, 2-nonanone demonstrates a superior operational profile compared to industry-standard solvents like dibutyl carbitol (DBC) and methyl isobutyl ketone (MIBK). While DBC and MIBK offer high extractability, they suffer from significant aqueous phase leakage and safety risks. Quantitative comparisons show that 2-nonanone has a water solubility of only 0.5 g/L and a flash point of 76 °C, whereas DBC exhibits a water solubility of 3.0 g/L. This results in a 6-fold reduction in solvent loss into the aqueous phase during continuous operation, while maintaining comparable metal extractability [1].
| Evidence Dimension | Aqueous solubility and solvent loss |
| Target Compound Data | 2-Nonanone (0.5 g/L solubility; Flash point 76 °C) |
| Comparator Or Baseline | DBC (3.0 g/L solubility) |
| Quantified Difference | 83% reduction in aqueous phase leakage (6-fold lower solubility) |
| Conditions | Continuous liquid-liquid extraction in hydrochloric acid media |
Minimizes costly solvent replenishment and reduces environmental remediation burdens in industrial-scale metal recovery processes.
For agricultural repellents and fumigants, the release rate of the active volatile organic compound from carrier matrices dictates efficacy. When encapsulated in solid lipid nanoparticles (SLNs) at equivalent doses (e.g., 500 µL/L), 2-nonanone exhibits significantly faster release kinetics than its heavier homolog, 2-tridecanone. Over a 72-hour period at 25 °C, 2-nonanone achieved a cumulative release of 0.43 mg, compared to only 0.17 mg for 2-tridecanone. This approximately 2.5-fold increase in release rate is attributed to 2-nonanone's lower carbon-chain affinity for the lipid matrix and higher vapor pressure[1].
| Evidence Dimension | Cumulative mass release over 72 hours |
| Target Compound Data | 2-Nonanone (0.43 mg release at 500 µL/L dose) |
| Comparator Or Baseline | 2-Tridecanone (0.17 mg release at 500 µL/L dose) |
| Quantified Difference | ~2.5x greater volatile release |
| Conditions | Solid lipid nanoparticles (SLNs) at 25 °C over 72 hours |
Ensures rapid establishment of effective vapor-phase concentrations for time-sensitive agricultural fumigation and spatial repellent applications.
In the formulation of dairy flavors, achieving batch-to-batch reproducibility requires flavor compounds with manageable sensory thresholds. 2-Nonanone provides a stable sensory profile with an olfactory detection threshold that is significantly higher than its immediate homolog, 2-octanone. Olfactometry studies demonstrate that 2-octanone can be detected at extreme dilutions (up to 1:9,200,000, or ~3 parts per trillion), whereas 2-nonanone requires much higher concentrations for detection (dilutions of 1:160,000). This massive difference in sensory potency means that 2-nonanone is far less prone to causing overpowering off-notes due to minor dosing inaccuracies during industrial blending [1].
| Evidence Dimension | Olfactory detection threshold dilution |
| Target Compound Data | 2-Nonanone (detected at 1:160,000 dilution) |
| Comparator Or Baseline | 2-Octanone (detected at 1:9,200,000 dilution; ~3 ppt) |
| Quantified Difference | 57.5-fold higher concentration required for 2-nonanone detection |
| Conditions | Dynamic dilution olfactometry |
Provides a wider, more forgiving dosing window in industrial flavor compounding, drastically reducing the risk of batch rejection due to sensory overpowering.
Ketone volatiles are increasingly procured for vapor-phase antifungal applications, such as the inhibition of Pseudogymnoascus destructans (Pd). While 2-undecanone exhibits a lower Minimum Inhibitory Concentration (MIC = 25.94 μg/mL) compared to 2-nonanone (MIC = 135.41 μg/mL), 2-nonanone is often selected when rapid spatial diffusion is required. Despite requiring a higher concentration to achieve 50% inhibition (IC50 = 38.69 μg/mL vs 6.49 μg/mL), 2-nonanone completely inhibits Pd growth at 50 μL (0.64 mg/mL) in enclosed environments, leveraging its higher vapor pressure to saturate the headspace more effectively than heavier ketones [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and IC50 |
| Target Compound Data | 2-Nonanone (MIC = 135.41 μg/mL; IC50 = 38.69 μg/mL) |
| Comparator Or Baseline | 2-Undecanone (MIC = 25.94 μg/mL; IC50 = 6.49 μg/mL) |
| Quantified Difference | Higher concentration required, offset by superior vapor-phase diffusion |
| Conditions | In vitro vapor-phase inhibition of Pd on SDA agar |
Guides procurement toward 2-nonanone when rapid headspace saturation and high volatility are prioritized over absolute liquid-phase biocidal potency.
Directly following from its low aqueous solubility (0.5 g/L) and high flash point (76 °C), 2-nonanone is the optimal solvent choice for the continuous extraction of Au(III) and Se(IV) from hydrochloric acid media. It replaces MIBK and DBC in facilities where minimizing solvent leakage into the aqueous phase and mitigating fire risks are primary operational mandates[1].
Due to its ~2.5x faster release kinetics from lipid matrices compared to 2-tridecanone, 2-nonanone is highly suited for solid lipid nanoparticle (SLN) formulations. It is procured for agricultural applications where a rapid establishment of a volatile repellent or growth-modulating headspace is required without the permanent persistence of heavier homologs [2].
Leveraging its moderate odor detection threshold, 2-nonanone is a preferred methyl ketone for recreating authentic creamy and fruity notes in large-scale dairy flavor manufacturing. It avoids the severe batch-to-batch reproducibility risks associated with the ultra-low ppt threshold of 2-octanone, ensuring consistent sensory profiles even with minor dosing variations[3].
Because of its balance between biocidal activity (IC50 = 38.69 μg/mL) and high vapor pressure, 2-nonanone is utilized in spatial fumigation against fungal pathogens like Pseudogymnoascus destructans. It is selected over 2-undecanone when rapid diffusion and complete headspace saturation are more critical than raw contact toxicity [4].
Irritant